N-[(4-chlorophenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide

Catalog No.
S2905775
CAS No.
899752-72-8
M.F
C17H14ClN3O2S
M. Wt
359.83
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(4-chlorophenyl)methyl]-2-[6-oxo-3-(thiophen-2-...

CAS Number

899752-72-8

Product Name

N-[(4-chlorophenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

Molecular Formula

C17H14ClN3O2S

Molecular Weight

359.83

InChI

InChI=1S/C17H14ClN3O2S/c18-13-5-3-12(4-6-13)10-19-16(22)11-21-17(23)8-7-14(20-21)15-2-1-9-24-15/h1-9H,10-11H2,(H,19,22)

InChI Key

OGQSFCTUSREFLE-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl

Solubility

not available

N-[(4-chlorophenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound characterized by its unique structural features. It contains a chlorophenyl group, a thiophene moiety, and a dihydropyridazine ring, which contribute to its potential biological activities. The compound has the molecular formula C18H16ClN3O2SC_{18}H_{16}ClN_{3}O_{2}S and a molecular weight of approximately 373.9 g/mol. Its structure can be represented using the SMILES notation: O=C(Cc1ccc(Cl)cc1)NCCn1nc(-c2cccs2)ccc1=O .

The synthesis of N-[(4-chlorophenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step reactions that include condensation and cyclization processes. The compound may be synthesized through the reaction of appropriate precursors containing chlorophenyl and thiophene groups, followed by the introduction of the dihydropyridazine framework through cyclization reactions. Characterization methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to confirm the structure of the synthesized compound .

N-[(4-chlorophenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide exhibits promising biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. Compounds with similar structures have been reported to show significant biological effects, suggesting that this compound could also possess therapeutic potential. The presence of both thiophene and pyridazine rings in its structure is often associated with enhanced biological activity due to their electron-rich nature .

The synthesis methods for N-[(4-chlorophenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide can involve several steps:

  • Formation of the Thiophene Ring: Starting from suitable thiophene derivatives.
  • Dihydropyridazine Synthesis: Utilizing cyclization reactions involving hydrazine derivatives.
  • Final Coupling Reaction: Combining the chlorophenyl group with the dihydropyridazine and thiophene components through acylation or similar reactions.

These methods require careful optimization of reaction conditions to achieve high yields and purity of the final product .

This compound has potential applications in pharmaceuticals due to its anticipated biological activities. It may serve as a lead compound for developing new drugs targeting various diseases, including infections and cancers. Additionally, its unique chemical structure makes it a candidate for further research in medicinal chemistry and drug design .

Interaction studies involving N-[(4-chlorophenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide focus on understanding how it interacts with biological targets such as enzymes or receptors. These studies are crucial for elucidating its mechanism of action and optimizing its pharmacological profile. Techniques such as molecular docking studies and enzyme inhibition assays can be employed to investigate these interactions further .

Several compounds share structural similarities with N-[(4-chlorophenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-ChloroacetanilideC8H8ClNOC_8H_8ClNOContains a chlorophenyl group; used as an analgesic
2-(4-chlorophenyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamideC18H16ClN3O2SC_{18}H_{16}ClN_{3}O_{2}SSimilar thiophene and pyridazine structure; potential biological activity
3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazoleC13H7ClN4S2C_{13}H_{7}ClN_{4}S_{2}Exhibits significant antibacterial properties; contains thiophene

The uniqueness of N-[(4-chlorophenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide lies in its specific combination of functional groups that may enhance its pharmacological properties compared to other similar compounds .

XLogP3

2.9

Dates

Modify: 2023-08-17

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